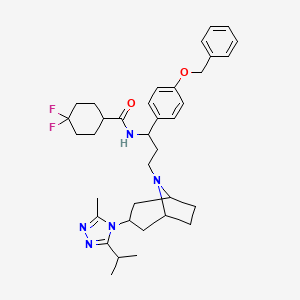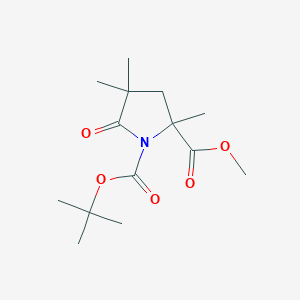![molecular formula C13H9N3OS B12287480 N-(Thiazolo[4,5-b]pyridin-2-yl)benzamide](/img/structure/B12287480.png)
N-(Thiazolo[4,5-b]pyridin-2-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(Tiazolo[4,5-b]piridin-2-il)benzamida es un compuesto que combina dos unidades heterocíclicas bioactivas: tiazol y piridina. Esta fusión da como resultado una estructura única con múltiples sitios reactivos, lo que la convierte en un objetivo valioso para el descubrimiento y desarrollo de fármacos. El compuesto ha atraído un interés significativo debido a sus posibles actividades farmacológicas, que incluyen propiedades antioxidantes, antimicrobianas, antiinflamatorias y antitumorales .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de N-(Tiazolo[4,5-b]piridin-2-il)benzamida generalmente implica la construcción del andamiaje de tiazolo[4,5-b]piridina. Un método común comienza con derivados de tiazol o tiazolidina, seguido de la anulación de piridina. Las condiciones de reacción a menudo incluyen un ligero exceso de acetato de sodio (AcONa) y una cantidad catalítica de N-metilmorfolina .
Métodos de Producción Industrial
Los métodos de producción industrial para este compuesto no están ampliamente documentados. El enfoque general implicaría optimizar la ruta sintética para la producción a gran escala, asegurando un alto rendimiento y pureza. Esto podría incluir el uso de reactores de flujo continuo y técnicas avanzadas de purificación.
Análisis De Reacciones Químicas
Tipos de Reacciones
N-(Tiazolo[4,5-b]piridin-2-il)benzamida se somete a varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar en condiciones específicas para formar diferentes derivados oxidados.
Reducción: Las reacciones de reducción pueden modificar los grupos funcionales dentro del compuesto.
Sustitución: El compuesto puede sufrir reacciones de sustitución, donde un grupo funcional es reemplazado por otro.
Reactivos y Condiciones Comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y varios nucleófilos para reacciones de sustitución. Las condiciones de reacción varían según el producto deseado, pero a menudo implican temperaturas controladas y solventes específicos .
Productos Principales Formados
Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación podría producir derivados oxidados de tiazolo[4,5-b]piridina, mientras que las reacciones de sustitución podrían introducir nuevos grupos funcionales en la porción de benzamida.
Aplicaciones Científicas De Investigación
N-(Tiazolo[4,5-b]piridin-2-il)benzamida tiene una amplia gama de aplicaciones de investigación científica:
Química: El compuesto se utiliza como bloque de construcción para sintetizar nuevos compuestos heterocíclicos con potencial bioactividad.
Biología: Se estudia por sus propiedades antimicrobianas y antiinflamatorias, lo que lo convierte en un candidato para desarrollar nuevos antibióticos y fármacos antiinflamatorios.
Medicina: La actividad antitumoral del compuesto es de particular interés en la investigación del cáncer, donde se explora como un posible agente quimioterapéutico.
Mecanismo De Acción
El mecanismo de acción de N-(Tiazolo[4,5-b]piridin-2-il)benzamida involucra su interacción con objetivos y vías moleculares específicas. La estructura del compuesto le permite unirse a varias enzimas y receptores, modulando su actividad. Por ejemplo, se ha informado que inhibe la fosfoinosítido 3-quinasa (PI3K), una enzima clave involucrada en las vías de crecimiento y supervivencia celular . Esta inhibición puede conducir a una reducción de la proliferación celular y un aumento de la apoptosis, lo que la convierte en un posible agente anticancerígeno.
Comparación Con Compuestos Similares
N-(Tiazolo[4,5-b]piridin-2-il)benzamida se puede comparar con otros compuestos similares, como:
Derivados de tiazolo[5,4-b]piridina: Estos compuestos también exhiben un amplio espectro de actividades farmacológicas, que incluyen propiedades antioxidantes y antimicrobianas.
N-(Piridin-2-il)benzamidas: Estos compuestos comparten una estructura central similar pero pueden tener diferentes grupos funcionales, lo que lleva a variaciones en su actividad biológica.
La singularidad de N-(Tiazolo[4,5-b]piridin-2-il)benzamida radica en su combinación específica de unidades de tiazol y piridina, que proporciona un andamiaje versátil para una mayor funcionalización y optimización en el desarrollo de fármacos .
Propiedades
IUPAC Name |
N-([1,3]thiazolo[4,5-b]pyridin-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N3OS/c17-12(9-5-2-1-3-6-9)16-13-15-11-10(18-13)7-4-8-14-11/h1-8H,(H,14,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWLSRLJIMSYITI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N3OS |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.30 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Oxo-4-[(1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-yl)oxy]butanoate](/img/structure/B12287409.png)
![[(2,4,6-Trimethoxyphenyl)carbamoyl]formic acid](/img/structure/B12287425.png)





![Dimethyl3,3'-[[2-(Cbz-amino)-2-[(3-methoxy-3-oxopropoxy)methyl]propane-1,3-diyl]bis(oxy)]dipropanoate](/img/structure/B12287464.png)
![Benzyl 2,3-O-[(1S,2S)-1,2-Dimethoxy-1,2-dimethyl-1,2-ethanediyl]-beta-d-arabinopyranoside](/img/structure/B12287478.png)

![benzyl N-[1-(oxiran-2-yl)-2-phenylsulfanylethyl]carbamate](/img/structure/B12287486.png)

